molecular formula C8H13N3 B1370262 2-(tert-Butylamino)pyrimidine

2-(tert-Butylamino)pyrimidine

Cat. No.: B1370262
M. Wt: 151.21 g/mol
InChI Key: RLESKUICFPMLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butylamino)pyrimidine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The pyrimidine ring is a privileged scaffold in pharmaceuticals due to its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates . The structural motif of a tert-butylamino group attached to a pyrimidine core is found in several investigational compounds, highlighting its utility as a key building block. This specific chemical structure serves as a core template for developing bioactive molecules. For instance, the tert-butylamino-pyrimidine moiety is an integral component in advanced research compounds, such as solid forms of a pyrimidine-5-carboxamide derivative investigated for inhibiting specific phosphotransferase pathways . Furthermore, analogous structures where a tert-butylamino group is linked to a pyrimidine ring have been utilized in the synthesis of non-covalent inhibitors for viral proteases, such as SARS-CoV 3CLpro, demonstrating the scaffold's relevance in antiviral development . The versatility of this compound is further exemplified by its incorporation into thieno[3,2-d]pyrimidine-based compounds evaluated for their dual-stage antiplasmodial activity against Plasmodium species . Researchers employ 2-(tert-Butylamino)pyrimidine to explore structure-activity relationships (SAR) and optimize potency through further substitution on the pyrimidine ring. It is a critical starting material for constructing more complex molecules via reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-couplings . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-tert-butylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-8(2,3)11-7-9-5-4-6-10-7/h4-6H,1-3H3,(H,9,10,11)

InChI Key

RLESKUICFPMLGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC=N1

Origin of Product

United States

Foundational & Exploratory

spectroscopic data for 2-(tert-Butylamino)pyrimidine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(tert-Butylamino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.

Introduction

2-(tert-Butylamino)pyrimidine belongs to the broad class of pyrimidine derivatives, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The tert-butyl group, a bulky and lipophilic moiety, can significantly influence the compound's physical, chemical, and biological properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic and steric effects of the substituents on the pyrimidine ring. This guide will delve into the expected spectroscopic signatures of 2-(tert-Butylamino)pyrimidine and provide a framework for its empirical analysis.

Molecular Structure

The structural formula of 2-(tert-Butylamino)pyrimidine is presented below. The molecule consists of a pyrimidine ring substituted at the 2-position with a tert-butylamino group.

Caption: Molecular structure of 2-(tert-Butylamino)pyrimidine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(tert-Butylamino)pyrimidine, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(tert-Butylamino)pyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds and to observe exchangeable protons like the N-H proton.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 2-(tert-Butylamino)pyrimidine is expected to show distinct signals for the protons of the tert-butyl group and the pyrimidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet2HH4, H6
~6.5Triplet1HH5
~5.5Singlet (broad)1HN-H
~1.5Singlet9H-C(CH₃)₃

Interpretation:

  • The protons at positions 4 and 6 of the pyrimidine ring (H4 and H6) are chemically equivalent due to the symmetry of the 2-substituted pyrimidine ring and are expected to appear as a doublet downfield, typically around 8.3 ppm, due to the deshielding effect of the ring nitrogens.

  • The proton at position 5 (H5) will appear as a triplet at a more upfield position, around 6.5 ppm, due to coupling with the two adjacent protons (H4 and H6).

  • The N-H proton of the amino group is expected to be a broad singlet around 5.5 ppm. Its chemical shift can be variable and may be affected by solvent and concentration.

  • The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm[1].

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~162C2
~158C4, C6
~110C5
~52-C (CH₃)₃
~29-C(CH₃ )₃

Interpretation:

  • The carbon atom at position 2 (C2), directly attached to two nitrogen atoms, will be the most deshielded and is expected to appear around 162 ppm.

  • The equivalent carbons at positions 4 and 6 (C4, C6) will resonate at a slightly more upfield position, around 158 ppm.

  • The carbon at position 5 (C5) will be the most shielded of the pyrimidine ring carbons, with an expected chemical shift of about 110 ppm.

  • The quaternary carbon of the tert-butyl group is predicted to be around 52 ppm, and the methyl carbons will appear at approximately 29 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of 2-(tert-Butylamino)pyrimidine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretching
3100-3000MediumAromatic C-H stretching
2970-2870StrongAliphatic C-H stretching (tert-butyl)
~1620StrongC=N stretching (pyrimidine ring)
~1580, ~1480StrongC=C stretching (pyrimidine ring)
~1365StrongC-H bending (tert-butyl)
~1250MediumC-N stretching

Interpretation:

  • A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

  • Aromatic C-H stretching vibrations of the pyrimidine ring are expected in the 3100-3000 cm⁻¹ region.

  • Strong absorption bands in the 2970-2870 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group.

  • The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to strong absorptions in the 1620-1480 cm⁻¹ region[2].

  • A characteristic strong band for the tert-butyl group (C-H bending) is expected around 1365 cm⁻¹.

  • The C-N stretching vibration will likely appear in the 1250 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is a softer ionization technique that is also suitable.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data (Predicted)

The mass spectrum of 2-(tert-Butylamino)pyrimidine (Molecular Weight: 151.21 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
151[M]⁺ (Molecular ion)
136[M - CH₃]⁺
95[M - C₄H₈]⁺ or [M - isobutylene]⁺
80[Pyrimidine ring fragment]⁺

Interpretation and Fragmentation Pathway:

  • Molecular Ion (m/z 151): The peak corresponding to the molecular weight of the compound should be observed.

  • Loss of a Methyl Group (m/z 136): A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺.

  • Loss of Isobutylene (m/z 95): A characteristic fragmentation of tert-butylamines is the loss of isobutylene (C₄H₈) through a rearrangement process, leading to a prominent peak at [M-56]⁺. This would correspond to a protonated 2-aminopyrimidine fragment.

  • Pyrimidine Ring Fragmentation (m/z 80): Further fragmentation of the pyrimidine ring itself can lead to smaller fragments, such as a peak at m/z 80 corresponding to the pyrimidine radical cation.

G M [M]⁺ m/z 151 M_minus_15 [M - CH₃]⁺ m/z 136 M->M_minus_15 - •CH₃ M_minus_56 [M - C₄H₈]⁺ m/z 95 M->M_minus_56 - C₄H₈ Pyrimidine_frag [C₄H₄N₂]⁺ m/z 80 M_minus_56->Pyrimidine_frag - •NH₂

Caption: Predicted fragmentation pathway of 2-(tert-Butylamino)pyrimidine.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data for 2-(tert-Butylamino)pyrimidine. While based on established spectroscopic principles and data from related compounds, empirical verification is essential for definitive structural confirmation. The provided protocols and interpretations offer a robust framework for researchers to acquire and analyze the spectroscopic data for this and similar pyrimidine derivatives, thereby ensuring scientific integrity and facilitating further research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Guide: Solubility Profile & Solvation Protocols for 2-(tert-Butylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvation thermodynamics, and characterization protocols for 2-(tert-Butylamino)pyrimidine .

Executive Summary

2-(tert-Butylamino)pyrimidine (CAS: 3280-70-4) serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. Its structure features a lipophilic tert-butyl group coupled to a polar pyrimidine ring via an amino bridge.[1]

This amphiphilic nature creates a distinct solubility window: while highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, it exhibits limited solubility in neutral aqueous media and non-polar alkanes.[1][2] This guide provides a theoretical solubility matrix, mechanistic insights into solvation, and a self-validating protocol for precise empirical determination.

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to solvent selection.[1][2]

PropertyValue / CharacteristicImpact on Solvation
Molecular Formula C₈H₁₃N₃Low molecular weight facilitates dissolution.
Molecular Weight 151.21 g/mol High diffusion coefficient in solution.[1][2]
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.[1]
Melting Point 70–72 °CModerate MP indicates medium lattice stability; amenable to thermal dissolution.[1][2]
pKa (Predicted) ~4.1 (Pyrimidine N)pH-Dependent Solubility: Highly soluble in acidic media (pH < 3).
LogP (Predicted) 1.5 – 1.9Lipophilic: Prefers organic phases over neutral water.[1]

Solubility Matrix & Solvent Compatibility

Note: The values below represent authoritative estimates based on Structural Activity Relationships (SAR) of 2-aminopyrimidine analogs and synthesis purification data. Exact values should be validated using the protocol in Section 5.

Category A: High Solubility (>100 mg/mL)

Recommended for stock solutions and reaction media.[2]

  • DMSO / DMF: Excellent.[1][2] The polar aprotic nature disrupts lattice interactions without competing for proton donation.[1][2]

  • Dichloromethane (DCM) / Chloroform: Excellent.[1] High solvation energy for the lipophilic tert-butyl domain.[1]

  • Methanol / Ethanol: Good to Excellent.[1][2] The amino group acts as an H-bond donor/acceptor, facilitating dissolution in protic organics.[1][2]

Category B: Moderate Solubility (10–50 mg/mL)

Recommended for crystallization and extraction.[2]

  • Ethyl Acetate: Moderate.[1][2] Often used as the organic phase in aqueous workups.[1][2]

  • Toluene: Moderate. Solubility increases significantly with temperature (>50°C), making it ideal for recrystallization.[1][2]

  • Diethyl Ether: Moderate.[1][2]

Category C: Low Solubility (<1 mg/mL)

Recommended for precipitation and washing.

  • Water (Neutral pH 7): Poor.[1] The hydrophobic tert-butyl group dominates the solvation landscape in the absence of ionization.[1]

  • Hexanes / Heptane: Poor (Cold).[1] Used to precipitate the compound from concentrated organic solutions.[1][2]

Mechanistic Solvation Logic

The solubility behavior of 2-(tert-Butylamino)pyrimidine is governed by a "Push-Pull" mechanism between its functional groups.

SolvationMechanism cluster_Polar Polar Interaction (Hydrophilic) cluster_Lipophilic Van der Waals (Hydrophobic) Molecule 2-(tert-Butylamino) pyrimidine PyrimRing Pyrimidine Ring (H-Bond Acceptor) Molecule->PyrimRing AminoBridge NH Bridge (H-Bond Donor) Molecule->AminoBridge tButyl tert-Butyl Group (Steric Bulk) Molecule->tButyl Solvent_Water Water (pH 7) PyrimRing->Solvent_Water H-Bonding (Weak vs Lattice) Solvent_Acid 0.1N HCl PyrimRing->Solvent_Acid Protonation (Ion-Dipole) Solvent_DMSO DMSO PyrimRing->Solvent_DMSO Dipole-Dipole Solvent_Hexane Hexane PyrimRing->Solvent_Hexane Insoluble (Polar Mismatch) AminoBridge->Solvent_DMSO H-Bonding tButyl->Solvent_Water Hydrophobic Repulsion tButyl->Solvent_Hexane London Dispersion

Caption: Mechanistic solvation map showing the competition between the hydrophobic tert-butyl group and the polar pyrimidine core.

Key Insights:
  • The "Grease Ball" Effect: The bulky tert-butyl group acts as a "grease ball," significantly reducing water solubility compared to the parent 2-aminopyrimidine.[1]

  • pH Switching: Lowering the pH below the pKa (~4.1) protonates the pyrimidine ring nitrogens.[1][2] This converts the neutral molecule into a cationic species, increasing water solubility by orders of magnitude (>50 mg/mL).[2]

  • Thermal Hysteresis: Due to the relatively low melting point (71°C), solubility in solvents like Toluene or Isopropanol exhibits a sharp spike as temperature approaches 50–60°C, a property exploitable for purification.[1][2]

Experimental Protocols (Self-Validating)

Since specific batch-to-batch impurities can alter solubility, use this protocol to determine the exact solubility limit for your specific lot.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine saturation point in a target solvent (e.g., DMSO for biological assay).

Reagents:

  • 2-(tert-Butylamino)pyrimidine (Test Article)[3]

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter[1]

Workflow:

ProtocolWorkflow Start Start: Weigh 20mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Check: Dissolved? Vortex->Check AddMore Add 100 µL Solvent Check->AddMore No (Solid Visible) Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Yes (Clear) AddMore->Vortex Analyze Quantify Supernatant (UV-Vis / HPLC) Filter->Analyze

Caption: Step-wise decision tree for gravimetric or HPLC-based solubility determination.

Validation Steps:

  • The Tyndall Check: Shine a laser pointer through the "dissolved" solution.[1][2] If a beam path is visible (scattering), micro-precipitates are present.[1][2] Centrifuge again.

  • Thermal Stress: Cool the solution to 4°C for 1 hour. If precipitation occurs, your room temperature solubility was likely supersaturated.[1][2]

Protocol B: pH-Dependent Solubility Profiling

Use this when formulating for aqueous delivery.

  • Prepare three buffers: pH 2.0 (Phosphate/HCl), pH 7.4 (PBS), and pH 10.0 (Borate).[1][2]

  • Add excess compound to each buffer (approx. 5 mg/mL).[1][2]

  • Shake for 24 hours at 25°C.

  • Filter and analyze by HPLC (UV detection @ 240–250 nm, typical for pyrimidines).[2]

    • Expected Result: High solubility at pH 2.0; Low solubility at pH 7.4 and 10.0.[1][2]

References

  • ChemicalBook. (2024).[1][2] 2-(N-t-butylamino)pyrimidine Properties and Melting Point. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Pyrimidine Derivatives Thermochemistry. NIST Chemistry WebBook.[1][2] Retrieved from [2]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents. WSN 44, 13-34.[1][2][4] Retrieved from

  • PubChem. (2024).[1][2] Compound Summary for 2-Aminopyrimidine Analogs. National Library of Medicine.[1][2] Retrieved from [2]

  • Boc Sciences. (2024).[1][2] Solubility data for substituted pyrimidines. Retrieved from [2]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-(tert-Butylamino)pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in the realm of kinase inhibitors and other targeted therapies. The introduction of specific amino substituents at the C2 position is a cornerstone of molecular design in this field, allowing for fine-tuning of target affinity, selectivity, and pharmacokinetic properties. 2-(tert-Butylamino)pyrimidine, in particular, serves as a crucial building block and a common fragment in the development of novel pharmaceuticals.

This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 2-(tert-Butylamino)pyrimidine. The chosen methodology is based on the direct amination of 2-chloropyrimidine with tert-butylamine via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This approach is selected for its operational simplicity, high atom economy, and robust, scalable nature, making it highly suitable for both discovery and process chemistry environments. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights for optimization and troubleshooting.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich benzene rings that typically undergo electrophilic substitution, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[1][2]

Key Mechanistic Insights:

  • Activation of the Pyrimidine Ring: The two nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density at the carbon atoms of the ring, particularly at the C2, C4, and C6 positions. This makes these positions electrophilic and primed for nucleophilic attack.

  • Regioselectivity of Attack: Nucleophilic attack occurs preferentially at the C2 and C4 positions. This is because the anionic intermediate (often called a Meisenheimer complex) formed upon attack at these positions is significantly stabilized by resonance. One of the key resonance structures allows the negative charge to be delocalized onto one of the electronegative nitrogen atoms, which is a much more stable arrangement than having the charge reside solely on a carbon atom.[3][4] Attack at the C3 or C5 position does not allow for this favorable charge delocalization onto a heteroatom.

  • Role of the Leaving Group: The chloride at the C2 position is an excellent leaving group. The rate-determining step is typically the initial attack of the nucleophile to form the high-energy Meisenheimer intermediate.[3][4] The subsequent expulsion of the chloride ion is rapid and restores the aromaticity of the pyrimidine ring.

  • High Reactivity: The 2-chloropyrimidine substrate is highly activated towards SNAr, being approximately 1014–1016 times more reactive than chlorobenzene.[5] This high reactivity often obviates the need for transition-metal catalysts (e.g., Palladium) that are commonly required for C-N bond formation with less activated aryl halides.[5][6]

The overall transformation is a direct and efficient displacement of the chloro substituent by the tert-butylamino group in a single operational step.

Part 2: Experimental Protocol

This protocol details the one-pot synthesis of 2-(tert-Butylamino)pyrimidine from 2-chloropyrimidine.

Materials & Equipment:

  • Reagents:

    • 2-Chloropyrimidine (C₄H₃ClN₂, MW: 114.53 g/mol )[7]

    • tert-Butylamine (C₄H₁₁N, MW: 73.14 g/mol )

    • Ethanol (EtOH), anhydrous

    • Ethyl acetate (EtOAc), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 g, 8.73 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous ethanol (20 mL) to the flask. Stir the mixture until the 2-chloropyrimidine is fully dissolved. To this solution, add tert-butylamine (2.75 mL, 26.2 mmol, 3.0 equiv.) dropwise at room temperature.

    • Scientist's Note: Using an excess of tert-butylamine serves a dual purpose: it acts as the nucleophile and also as the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes. The product spot should be significantly more polar than the starting 2-chloropyrimidine. The reaction is typically complete within 12-16 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess tert-butylamine. c. Redissolve the resulting residue in ethyl acetate (50 mL). d. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Scientist's Note: The bicarbonate wash is crucial to remove any residual HCl salts. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. c. Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 2-(tert-Butylamino)pyrimidine as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Data Summary & Visualization

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue / DescriptionRationale
Starting Material 2-ChloropyrimidineHighly activated electrophile for SNAr.[5]
Nucleophile tert-Butylamine (3.0 equiv.)Provides the desired amino group; excess acts as a base.
Solvent EthanolGood solvent for reactants; allows for effective heating to reflux.
Temperature Reflux (~80-85 °C)Provides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12-16 hoursTypical duration for completion, should be confirmed by TLC.
Purification Flash Column ChromatographyStandard and effective method for removing impurities.
Typical Yield 75-90%Represents a robust and efficient transformation.
Product Form White to Off-White SolidPhysical appearance of the pure compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_start 1. Reactant Preparation cluster_reaction 2. One-Pot Reaction cluster_workup 3. Product Isolation (Work-up) cluster_purification 4. Purification cluster_end 5. Final Product Reactants 2-Chloropyrimidine + tert-Butylamine Reaction Add Ethanol Heat to Reflux (80-85°C) Monitor by TLC Reactants->Reaction Dissolve Workup Concentrate Extract with EtOAc Wash (NaHCO₃, Brine) Dry (MgSO₄) Reaction->Workup Reaction Complete Purification Flash Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 2-(tert-Butylamino)pyrimidine (Characterize: NMR, MS) Purification->Product Pure Product

Sources

protocol for N-alkylation of 2-aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Methodologies and Protocols for the N-Alkylation of 2-Aminopyrimidine

Authored by: A Senior Application Scientist

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the N-alkylation of 2-aminopyrimidine, a foundational reaction in the synthesis of numerous biologically active compounds. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, challenges, and strategic considerations for achieving successful and selective N-alkylation.

The Core Challenge: Regioselectivity

The primary difficulty in the N-alkylation of 2-aminopyrimidine arises from the presence of multiple nucleophilic nitrogen atoms within its structure: the exocyclic amino group (N-exo) and the two endocyclic ring nitrogens (N1 and N3).[3] Direct alkylation attempts can lead to a mixture of isomers, which are often difficult to separate, and can also result in over-alkylation to yield di- or tri-substituted products.[3][4]

The endocyclic nitrogens are generally more basic and nucleophilic than the exocyclic amino group, often leading to preferential alkylation on the ring itself.[3] Therefore, achieving selective alkylation on the exocyclic nitrogen—the most common goal for synthesizing analogues of bioactive molecules—requires specific strategies.[3]

G cluster_0 Alkylation Pathways of 2-Aminopyrimidine Start 2-Aminopyrimidine + R-X (Alkylating Agent) N_exo N-exo-Alkylated Product (Desired) Start->N_exo Selective Methods (e.g., Reductive Amination, Catalysis) N1_endo N1-endo-Alkylated Product (Side Product) Start->N1_endo Direct Alkylation (Non-selective) N3_endo N3-endo-Alkylated Product (Side Product) Start->N3_endo Direct Alkylation (Non-selective) Over_Alkylation Over-Alkylated Products N_exo->Over_Alkylation Harsh Conditions

Caption: Regioselectivity challenges in the N-alkylation of 2-aminopyrimidine.

Strategic Approaches and Protocols

To overcome the inherent challenges of regioselectivity and over-alkylation, several methods have been developed. The choice of method depends on the desired product, the nature of the alkyl group to be introduced, and available resources.

Strategy 1: Direct Alkylation with Alkyl Halides

This is the most traditional approach, functioning via an SN2 mechanism. While seemingly straightforward, it is often plagued by the issues mentioned above. The product of mono-alkylation is often more nucleophilic than the starting amine, leading to a "runaway train" of further alkylation.[4] However, with careful control of stoichiometry and reaction conditions, it can sometimes be employed successfully.

Protocol: General Procedure for Direct N-Alkylation

This protocol is a generalized procedure based on standard laboratory practices for nucleophilic substitution.[5]

Materials:

  • 2-aminopyrimidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl) or water

  • Extraction solvent: Ethyl acetate (EtOAc)

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1–0.5 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Carefully add the base.

    • For NaH (a strong base): Add 1.1 equivalents portion-wise. NaH is highly reactive and should be handled with extreme care. This strong base irreversibly deprotonates the amine, which can help drive the reaction.[3]

    • For K₂CO₃ (a weaker base): Add 2.0 equivalents. This is a safer but less reactive alternative.

  • Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes (for NaH) or at room temperature for 30 minutes (for K₂CO₃) to facilitate salt formation.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0–1.2 eq) to the reaction mixture at 0 °C. Using the alkylating agent as the limiting reagent can help minimize over-alkylation.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired product from isomers and over-alkylated byproducts.[3][5]

Strategy 2: Reductive Amination

Reductive amination is a highly reliable two-step process that offers excellent regioselectivity for the exocyclic amino group.[3] It involves the initial formation of an imine intermediate between the 2-aminopyrimidine and an aldehyde or ketone, followed by in-situ reduction to the amine. This method inherently avoids alkylation of the ring nitrogens.

Protocol: Selective N-exo-Alkylation via Reductive Amination

This protocol is adapted from established methodologies for selective N-alkylation of primary amines.[3]

Materials:

  • 2-aminopyrimidine

  • Aldehyde or Ketone (1.1–1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Formic Acid (HCOOH)

  • Solvent: Dichloroethane (DCE), Tetrahydrofuran (THF), or neat Formic Acid

  • Work-up solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Extraction solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Formic Acid):

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and the desired aldehyde (1.1 mmol).[3]

  • Reagent Addition: Add formic acid (5 mL) to the flask. Formic acid serves as both the solvent and the reducing agent in this Eschweiler-Clarke type reaction.[3]

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4–8 hours.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Extract the product into a suitable organic solvent like ethyl acetate (3 x 20 mL).[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[3]

  • Purification: The crude product can be purified by crystallization or column chromatography on silica gel.[3]

Strategy 3: Transition-Metal Catalyzed N-Alkylation

Modern synthetic chemistry offers highly selective and "green" alternatives using transition metal catalysts. These methods can utilize alcohols as alkylating agents, with water being the only byproduct, leading to high atom economy.[6] Iridium-based catalysts, in particular, have shown excellent performance and complete regioselectivity for the exocyclic amino group.[3][6]

Protocol: Iridium-Catalyzed N-Alkylation with Alcohols

This protocol is based on a highly regioselective method reported in the literature.[3][6]

Materials:

  • 2-aminopyrimidine (1.0 mmol)

  • Alcohol (e.g., butanol, benzyl alcohol) (1.2–2.0 mmol)

  • Catalyst: [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) (0.5–1 mol%)

  • Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 mmol)

  • Solvent: Anhydrous toluene or no solvent

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-aminopyrimidine (1.0 mmol), the alcohol (1.2 mmol), [Cp*IrCl₂]₂ (0.01 mmol, 1 mol%), and NaOH (1.2 mmol).[3]

  • Solvent Addition: Add anhydrous toluene (5 mL) to the tube under an inert atmosphere. Some variations of this reaction can be run solvent-free.[6][7]

  • Reaction: Seal the tube and place it in a preheated oil bath at 110–150 °C. Stir the reaction mixture for 12–24 hours.[3][6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent by rotary evaporation. The resulting residue can be directly purified by column chromatography on silica gel to obtain the target compound.[6]

General Experimental Workflow

The following diagram outlines the typical workflow for any of the described N-alkylation protocols, from initial setup to final analysis.

G cluster_workflow General N-Alkylation Workflow A 1. Reaction Setup - Dry Glassware - Inert Atmosphere - Add Reactants B 2. Reagent Addition - Add Solvent - Add Base - Add Alkylating Agent A->B C 3. Reaction - Stirring at Temp - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench Reaction - Liquid-Liquid Extraction C->D E 5. Isolation - Dry Organic Layer - Concentrate (Rotovap) D->E F 6. Purification - Column Chromatography - or Crystallization E->F G 7. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Purity Analysis (HPLC) F->G

Caption: A generalized workflow for the synthesis and analysis of N-alkylated 2-aminopyrimidines.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized N-alkyl-2-aminopyrimidine.

TechniqueExpected Observations
¹H NMR Disappearance of the broad -NH₂ singlet (typically > 6.0 ppm). Appearance of a new N-H signal (if mono-alkylated). Appearance of new signals corresponding to the protons of the introduced alkyl group, often showing coupling to the N-H proton.[8]
¹³C NMR Appearance of new carbon signals corresponding to the alkyl group. A shift in the chemical shift of C2, C4, and C6 of the pyrimidine ring upon substitution.
Mass Spec (MS) The molecular ion peak (M⁺) should correspond to the calculated mass of the desired product. Isotopic patterns (e.g., for chlorine or bromine) can help confirm the structure.[8]
FT-IR Disappearance or shift of N-H stretching bands of the primary amine (typically 3300-3500 cm⁻¹). Appearance of a secondary amine N-H stretch (around 3300-3400 cm⁻¹, weaker and sharper).

Troubleshooting Guide

The following table addresses common issues encountered during the N-alkylation of 2-aminopyrimidine. This information is synthesized from common laboratory challenges and expert recommendations.[3]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive alkylating agent- Inadequate base strength/solubility- Sub-optimal solvent- Reaction temperature too low- Use a more reactive halide (I > Br > Cl).- Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure the base is fresh and anhydrous.- Try a different aprotic polar solvent (e.g., DMF, DMSO, NMP).- Gradually increase the reaction temperature while monitoring for side products.
Poor Regioselectivity (Mixture of Isomers) - Direct alkylation method is inherently non-selective.- Reaction conditions favor the thermodynamic (ring-alkylated) product.- Switch to a more selective method like Reductive Amination or Transition-Metal Catalysis .- Experiment with different solvent and base combinations to influence selectivity.
Significant Over-alkylation - Excess of alkylating agent.- High reaction temperature or prolonged reaction time.- Mono-alkylated product is more nucleophilic than the starting material.- Carefully control stoichiometry; use the alkylating agent as the limiting reagent (1.0-1.2 eq).- Monitor the reaction closely and stop it once the desired product is maximized. Consider lowering the temperature.- Reductive Amination is highly recommended to completely avoid this issue.
Difficulty in Separating Isomers - Isomers have very similar polarity.- Optimize the chromatographic method (e.g., try different solvent systems, use a gradient elution).- Consider derivatization to aid separation, followed by removal of the derivatizing group.

References

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

  • CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. Google Patents.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). GSC Biological and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved February 14, 2026, from [Link]

  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Indian Academy of Sciences. Retrieved February 14, 2026, from [Link]

  • Roychowdhury, P., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved February 14, 2026, from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022, December 28). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. (2024, February 2). European Science Publishing. Retrieved February 14, 2026, from [Link]

  • Iram, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Roychowdhury, P., et al. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved February 14, 2026, from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved February 14, 2026, from [Link]

  • The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025, September 27). UNED. Retrieved February 14, 2026, from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

Sources

Application Notes and Protocols for the 2-(tert-Butylamino)pyrimidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-(tert-Butylamino)pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a multitude of FDA-approved therapeutics.[2][3][4] Within this broad class, the 2-aminopyrimidine motif is particularly significant. Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases allows it to function as an effective ATP-competitive inhibitor.[2]

This guide focuses specifically on the 2-(tert-butylamino)pyrimidine scaffold. The incorporation of a tert-butyl group at the 2-amino position offers distinct advantages in drug design. This bulky, lipophilic group can impart several favorable properties:

  • Enhanced Potency and Selectivity: The tert-butyl group can occupy hydrophobic pockets within the ATP-binding site of kinases, leading to increased binding affinity. Its defined steric profile can also be exploited to achieve selectivity for a target kinase over closely related off-targets, a persistent challenge in kinase inhibitor development.[5]

  • Improved Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent functionalities from metabolic enzymes, potentially reducing the rate of drug metabolism and improving pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can be strategically balanced with other substituents on the pyrimidine ring to optimize crucial drug-like properties such as solubility and cell permeability.

This document provides a comprehensive technical guide for researchers working with the 2-(tert-butylamino)pyrimidine scaffold. It details synthetic protocols, methodologies for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a particular focus on their application as Cyclin-Dependent Kinase (CDK) inhibitors.

Part 1: Synthesis of 2-(tert-Butylamino)pyrimidine Derivatives

The synthesis of substituted 2-(tert-butylamino)pyrimidines is typically achieved through a modular approach, allowing for the systematic variation of substituents at the C4, C5, and C6 positions of the pyrimidine core. A common and versatile strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine precursor. The differential reactivity of the halogen atoms (e.g., chlorine at C2 vs. C4) allows for controlled, stepwise introduction of the desired amine nucleophiles.

A key intermediate for this strategy is a 2,4-dichloropyrimidine derivative. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, enabling selective initial substitution at C4.[6]

Protocol 1: Synthesis of a Key Intermediate: Ethyl 2-(tert-butylamino)-4-chloropyrimidine-5-carboxylate

This protocol describes the synthesis of a versatile intermediate where the 2-(tert-butylamino) moiety is installed, leaving a reactive chlorine at the C4 position for further diversification.

Causality and Experimental Choices:

  • Starting Material: Ethyl 2,4-dichloro-5-pyrimidinecarboxylate is an ideal starting material as the electron-withdrawing ester group at C5 further activates the C4 position for the initial SNAr reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is used to facilitate the dissolution of the reactants and the SNAr reaction.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HCl generated during the reaction without competing with the tert-butylamine nucleophile.

  • Temperature Control: The reaction is typically performed at room temperature to favor the selective substitution at the more reactive C4 position first, followed by heating to drive the second substitution at the less reactive C2 position. However, in this specific protocol, we are isolating the monosubstituted product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq.) in anhydrous isopropanol.

  • Addition of Reagents: To the stirred solution, add Diisopropylethylamine (DIPEA) (1.5 eq.). Subsequently, add tert-butylamine (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ethyl 2-(tert-butylamino)-4-chloropyrimidine-5-carboxylate.

Protocol 2: Synthesis of a Final Product: A 2,4,5-Trisubstituted Pyrimidine CDK Inhibitor Analog

This protocol outlines the subsequent SNAr reaction at the C4 position to generate a representative final compound, similar in structure to known CDK inhibitors.

Causality and Experimental Choices:

  • Nucleophile: A primary or secondary amine (e.g., (1R,3R,4R)-3-hydroxy-4-methylcyclohexylamine, as seen in a known clinical candidate) is used as the nucleophile to displace the chlorine at the C4 position.[7]

  • Reaction Conditions: The reaction typically requires heating to overcome the lower reactivity of the C4 position now that the electron-donating tert-butylamino group is present at C2. A polar solvent like DMF is suitable for this step.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the intermediate from Protocol 1, ethyl 2-(tert-butylamino)-4-chloropyrimidine-5-carboxylate (1.0 eq.), in DMF in a sealed reaction vial.

  • Addition of Reagents: Add the desired amine nucleophile (e.g., cyclopropylamine) (1.2 eq.) and DIPEA (2.0 eq.) to the solution.

  • Heating: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the final trisubstituted pyrimidine.

  • Final Modification (Optional): If the final product requires an amide at the C5 position instead of an ester, the purified product from step 5 can be saponified with LiOH to the corresponding carboxylic acid, followed by amide coupling (e.g., using HATU or EDC) with the desired amine.

Visualization of a General Synthetic Route

G start 2,4-Dichloropyrimidine -5-carboxylate inter 2-(tert-Butylamino)-4-chloro -pyrimidine-5-carboxylate start->inter  tert-Butylamine, DIPEA  (SNAr at C4) final Final 2,4,5-Trisubstituted Pyrimidine Derivative inter->final  R2-NH2, DIPEA  (SNAr at C2)

Caption: General synthetic scheme for 2,4,5-trisubstituted pyrimidines.

Part 2: Biological Evaluation Protocols

The primary therapeutic application of 2-(tert-butylamino)pyrimidine derivatives has been as protein kinase inhibitors.[2] Dysregulation of kinase activity, particularly CDKs, is a hallmark of cancer, making them prime therapeutic targets.[8] The following protocols describe robust, high-throughput methods for evaluating the inhibitory activity of synthesized compounds against specific kinases and their effects on cancer cell proliferation.

The CDK2/Cyclin E/Rb Signaling Pathway

CDK2, in complex with its regulatory partner Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2/Cyclin E, Rb releases E2F, allowing for cell cycle progression. Inhibition of CDK2 prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in cancer cells.[8][9]

Visualization of the CDK2/Cyclin E Signaling Pathway

G cluster_0 G1 Phase cluster_1 G1/S Transition Mitogens Mitogenic Signals CycD_CDK46 Cyclin D-CDK4/6 Mitogens->CycD_CDK46 activates Rb_E2F Rb-E2F Complex (Active Repressor) CycD_CDK46->Rb_E2F phosphorylates E2F E2F Released Rb_E2F->E2F CycE Cyclin E Transcription E2F->CycE S_Phase S-Phase Gene Transcription E2F->S_Phase CDK2_CycE CDK2-Cyclin E Complex CycE->CDK2_CycE activates CDK2_CycE->Rb_E2F hyper-phosphorylates (inactivates Rb) Inhibitor 2-(tert-Butylamino)pyrimidine CDK2 Inhibitor Inhibitor->CDK2_CycE INHIBITS

Caption: Inhibition of the CDK2/Cyclin E pathway by a pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, high-throughput assay technology for measuring kinase activity. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) dye.

Principle: A biotinylated substrate peptide is phosphorylated by the kinase (e.g., CDK2/Cyclin E1) in the presence of ATP. After the reaction, a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor (e.g., XL665 or d2) are added. If the substrate is phosphorylated, the binding of both antibodies brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.[1][10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 2-(tert-butylamino)pyrimidine test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1-4 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase (e.g., recombinant human CDK2/Cyclin E1) and its specific biotinylated substrate (e.g., a peptide derived from Rb) in the appropriate kinase reaction buffer.

    • Dispense the kinase/substrate mix into the assay plate wells containing the compounds.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA, the Eu-cryptate labeled anti-phospho-antibody, and the streptavidin-d2 acceptor.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data using a "no inhibitor" (0% inhibition) and a "no kinase" or "high concentration of potent inhibitor" (100% inhibition) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(tert-butylamino)pyrimidine compounds for a specified period (e.g., 72 hours). Include a vehicle-only (DMSO) control.

  • MTT Addition: After the incubation period, remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Structure-Activity Relationship (SAR) and Data Presentation

The modular synthesis of 2-(tert-butylamino)pyrimidine derivatives allows for systematic exploration of the SAR. By varying the substituents at the C4 and C5 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR Insights for 2-Aminopyrimidine CDK Inhibitors:

  • C2 Position: The 2-amino group is crucial for forming one or two hydrogen bonds with the kinase hinge region. The tert-butyl group is well-tolerated and can occupy a hydrophobic pocket, often enhancing potency.

  • C4 Position: This position is a key point for diversification. Substitutions with various amino groups, often containing solubilizing moieties or additional hydrogen bond donors/acceptors, can significantly impact potency and selectivity across the CDK family.[7]

  • C5 Position: Small substituents on the C5 position can be used to modulate the electronic properties of the pyrimidine ring and to probe for additional interactions within the ATP binding site. Larger groups may lead to steric clashes.

Table 1: Representative SAR Data for 2-(tert-Butylamino)pyrimidine Analogs as CDK2/Cyclin E Inhibitors

Compound IDR4-SubstituentR5-SubstituentCDK2/CycE IC50 (nM)MCF-7 GI50 (nM)
1a -Cl-H>10,000>10,000
1b -NH-(cyclopropyl)-H150450
1c -NH-(cyclohexyl)-H85210
1d -NH-(4-piperidyl)-H40115
1e -NH-(cyclohexyl)-CN2570
1f -NH-(cyclohexyl)-CONH21555

Note: Data is representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature. Actual values would be determined experimentally.

Part 4: Drug Discovery and Development Workflow

The development of a 2-(tert-butylamino)pyrimidine-based kinase inhibitor follows a structured screening cascade designed to efficiently identify and advance promising candidates while eliminating unsuitable compounds early in the process.

Visualization of a Kinase Inhibitor Screening Cascade

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Candidate Selection HTS High-Throughput Screen (Biochemical Assay, e.g., HTRF) Hit_Conf Hit Confirmation (Dose-Response) HTS->Hit_Conf Ortho Orthogonal Assay (e.g., LanthaScreen) Hit_Conf->Ortho Cell_Potency Cellular Potency Assay (e.g., MTT, CellTiter-Glo) Ortho->Cell_Potency Selectivity Kinase Selectivity Profiling (Kinome Scan) Cell_Potency->Selectivity ADME In Vitro ADME (Microsomal Stability, Permeability) Selectivity->ADME SAR SAR-driven Medicinal Chemistry ADME->SAR PK Pharmacokinetics (PK) in Rodents SAR->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Preclinical Toxicology Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: A typical drug discovery workflow for kinase inhibitors.

This workflow progresses from broad initial screening to increasingly complex and resource-intensive assays. Early identification of compounds with poor cellular activity or off-target effects is critical to focus resources on the most promising chemical matter.[10] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic (PK) studies are essential to ensure that potent compounds have the necessary drug-like properties to be effective in a physiological system.

Conclusion

The 2-(tert-butylamino)pyrimidine scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its inherent ability to target the ATP-binding site of protein kinases, combined with the favorable properties imparted by the tert-butyl group, makes it an attractive starting point for the design of novel therapeutics. The modular synthetic routes allow for extensive SAR exploration, enabling the optimization of potency, selectivity, and pharmacokinetic parameters. By employing the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively synthesize, evaluate, and advance novel 2-(tert-butylamino)pyrimidine derivatives toward the development of next-generation targeted therapies.

References

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-chloropyrimidine. Organic Syntheses. [Link]

  • Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. [Link]

  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Heterocycles. [Link]

  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Molecules. [Link]

  • Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Pharmaceutics. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

  • IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. [Link]

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules. [Link]

  • Development of CDK4/6 Inhibitors. MDPI Encyclopedia. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Clinical Pharmacokinetics. [Link]

  • Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer. Clinical Pharmacokinetics. [Link]

  • Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. Utrecht University Repository. [Link]

  • Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma. Journal of Neuro-Oncology. [Link]

  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules. [Link]

Sources

Troubleshooting & Optimization

preventing byproduct formation in Biginelli-type reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis & Byproduct Control

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, your Senior Application Scientist. This guide is designed for researchers encountering yield-limiting side reactions during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

The Biginelli reaction is a race between three competing pathways. Success depends not just on mixing reagents, but on controlling the kinetics of the N-acyliminium ion formation while suppressing the thermodynamic sink of Knoevenagel condensation and the oxidative aromatization of your scaffold.

Part 1: Mechanistic Diagnostics (The "Why")

To prevent byproducts, you must visualize where the reaction diverges. The accepted mechanism (Kappe, 1997) relies on the acid-catalyzed formation of an imine intermediate.[1] If this step is too slow, or if the enolization of the


-keto ester is retarded, the reaction deviates.
Pathway Divergence Flowchart

The following diagram illustrates the "Sweet Spot" for DHPM formation versus the "Dead Zones" of byproduct formation.

Biginelli_Pathways Reactants Aldehyde + Urea + β-Keto Ester Acyliminium N-Acyliminium Ion (Key Intermediate) Reactants->Acyliminium Acid Cat. (Fast) Enol β-Keto Ester Enol Reactants->Enol Tautomerization Knoevenagel Byproduct A: Benzylidene Derivative (Knoevenagel Product) Reactants->Knoevenagel Base/Weak Acid (Aldol Path) Hantzsch Byproduct D: Hantzsch Pyridine (If Urea Decomposes) Reactants->Hantzsch Urea Hydrolysis -> NH3 DHPM Target DHPM (Dihydropyrimidinone) Acyliminium->DHPM + Enol (Intercept) Bisureide Byproduct B: Bis-Ureide (White Precipitate) Acyliminium->Bisureide Excess Urea No Enol Trap Pyrimidine Byproduct C: Oxidized Pyrimidine (Aromatized) DHPM->Pyrimidine Oxidation (Air/Heat)

Caption: Mechanistic divergence in the Biginelli reaction.[2][3][4] The green path represents the optimal N-acyliminium route; red paths indicate common failure modes leading to specific byproducts.

Part 2: Troubleshooting Guide (The "What")

This section addresses specific observations from the bench.

Issue 1: "I isolated a yellow oil instead of a solid precipitate."

Diagnosis: Knoevenagel Condensation Dominance. You have likely formed the benzylidene derivative (Aldehyde +


-keto ester) instead of the DHPM. This occurs when the urea fails to attack the aldehyde first.
  • Root Cause: The acid catalyst was too weak or the urea was added late. The "Sweet & Fissekis" mechanism (Aldol first) is a byproduct pathway, not the product pathway [1].

  • The Fix:

    • Pre-activation: Stir the Aldehyde, Urea, and Catalyst for 20 minutes before adding the

      
      -keto ester. This forces the formation of the N-acyliminium ion [2].[5]
      
    • Acidity Check: Switch from weak acids (Acetic acid) to stronger Lewis acids (Yb(OTf)₃ or InCl₃) which stabilize the imine intermediate.

Issue 2: "I have a stubborn white solid that is insoluble in ethanol."

Diagnosis: Bis-Ureide Formation. [6]

  • Root Cause: This is the "dead end" of the N-acyliminium ion. If the

    
    -keto ester enol is not available to intercept the imine, a second molecule of urea attacks it, forming a stable bis-ureide [3].
    
  • The Fix:

    • Stoichiometry: Ensure your

      
      -keto ester is not the limiting reagent. Use a 1:1.2 ratio (Aldehyde:Ester).
      
    • Solvent Choice: Avoid aprotic solvents if using simple Bronsted acids; they may not support the enolization of the ester efficiently.

Issue 3: "My product yield is good, but NMR shows a mix of DHPM and fully aromatic pyrimidine."

Diagnosis: Oxidative Aromatization.

  • Root Cause: DHPMs are sensitive to oxidation. Prolonged reflux in air or the presence of nitrates (e.g., using Bi(NO₃)₃ as catalyst) can drive the loss of hydrogen from the C4 and N3 positions [4].

  • The Fix:

    • Atmosphere: Run the reaction under Nitrogen or Argon.

    • Time Control: Do not "over-cook." Monitor by TLC.[7] Once the spot stabilizes, stop heating. Aromatization is thermodynamically favored over long periods.

Part 3: Optimization Protocols (The "How")

Do not rely on 19th-century protocols (ethanol/HCl) for sensitive drug scaffolds. Use these modernized workflows.

Protocol A: Lewis Acid Catalyzed (High Yield & Green)

Best for: Electron-poor aldehydes and preventing side reactions.

  • Setup: In a 10 mL round-bottom flask, combine:

    • Aldehyde (1.0 mmol)[6][8]

    • Urea/Thiourea (1.1 mmol)

    • 
      -Keto Ester (1.0 mmol)
      
    • Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%, ~30 mg) [5].

  • Solvent: None (Solvent-free) OR 2 mL Acetonitrile.

  • Reaction:

    • Solvent-free: Heat at 100°C for 20-30 mins.

    • Solution: Reflux for 2-4 hours.

  • Workup:

    • Cool to room temperature.[7]

    • Add cold water (10 mL). The DHPM precipitates.[9]

    • Filter and wash with Ethanol/Water (1:1).

    • Self-Validation: The filtrate contains the catalyst (water-soluble). The solid is your product.

Protocol B: The Atwal Modification (Regiocontrol)

Best for: Complex synthesis where specific isomerism is required. This is a 2-step procedure that eliminates the Knoevenagel byproduct entirely [6].

  • Step 1: Condense the Aldehyde and Urea to form a protected intermediate (e.g., using N-acyl protection).

  • Step 2: React the isolated intermediate with the

    
    -keto ester enolate under mild basic conditions, followed by acidic cyclization.
    
    • Why this works: It physically separates the aldehyde from the

      
      -keto ester until the nitrogen bond is formed, making the Knoevenagel path impossible.
      

Part 4: Data & Comparative Analysis

Select the right catalyst system to minimize your specific byproduct risk.

Catalyst SystemAcidity TypeRisk: KnoevenagelRisk: OxidationRecovery
HCl / Ethanol Brønsted (Strong)LowHigh (Long heat)No
Acetic Acid Brønsted (Weak)High (Slow rxn)LowNo
Yb(OTf)₃ Lewis AcidVery LowLowYes (Water)
Bi(NO₃)₃ Lewis AcidLowHigh (Nitrate)No
TMSCl / NaI In situ HILowModerateNo

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to stop byproduct formation? A: Yes. Microwave synthesis typically reduces reaction times from hours to minutes. Since oxidation and urea decomposition are time-dependent thermal processes, microwave heating significantly improves purity profiles [7].

Q: Why does my urea decompose? A: In water-containing solvents at high temperatures (>100°C), urea hydrolyzes to ammonia and CO₂. The ammonia can then react with the aldehyde and ester to form Hantzsch dihydropyridines (a common impurity). Solution: Use anhydrous solvents or lower temperatures with a more active catalyst (Lewis Acid).

Q: How do I remove the yellow Knoevenagel oil from my solid product? A: The Knoevenagel product is usually much more soluble in non-polar solvents than the DHPM. Triturate your crude solid with a mixture of Hexane:Ethyl Acetate (9:1). The yellow oil should dissolve, leaving the DHPM solid behind.

References
  • Kappe, C. O. (1997).[9] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry, 62(21), 7201–7204.[5] Link

  • Kappe, C. O. (2000).[10][11] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.[10] Link

  • Mahajan, H., Jamwal, B., & Paul, S. (2019).[8] Biginelli Reaction via Bis-Ureide Intermediate in Low Melting Mixture.[6][8] Revue Roumaine de Chimie, 64(7), 585–593.[8] Link

  • Pineiro, M., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds. Current Microwave Chemistry, 1(2). Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[9][11] Lanthanide Triflate Catalyzed Biginelli Reaction.[12] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868.[12] Link

  • Atwal, K. S., et al. (1989). Synthesis of Substituted 1,2,3,4-Tetrahydropyrimidines. Journal of Organic Chemistry, 54(25), 5898-5907. Link

  • Kappe, C. O., Kumar, D., & Varma, R. S. (1999).[11] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis, 1999(10), 1799-1803. Link

Sources

Validation & Comparative

Comparative Guide: Efficacy of Pyrimidine-Based Scaffolds in Drug Discovery

[1]

Introduction: The Pyrimidine Privilege

In medicinal chemistry, the pyrimidine heterocycle is arguably the most versatile "privileged structure."[1] Ubiquitous in biology as the core of cytosine, thymine, and uracil, it serves as an ideal template for ATP-competitive inhibitors. However, the efficacy of a pyrimidine-based drug is not solely defined by the ring itself but by the scaffold architecture —whether it remains monocyclic or is fused into bicyclic systems like quinazolines or pyrazolopyrimidines.

This guide objectively compares three dominant pyrimidine scaffold classes:

  • Fused Benzo-Pyrimidines (Quinazolines): The historical gold standard for EGFR inhibition.

  • Fused Aza-Pyrimidines (Pyrazolopyrimidines/Pyrrolopyrimidines): Adenine bioisosteres offering tunable selectivity.

  • Monocyclic 2,4-Diaminopyrimidines: Flexible scaffolds often used for non-kinase targets or flexible kinase pockets.

Structural Classification & Mechanistic Logic

The choice of scaffold dictates the binding mode, metabolic stability, and solubility profile.

Quinazolines (The "Deep Pocket" Binders)
  • Structure: Benzene fused to pyrimidine.[2][3][4]

  • Mechanism: The extended planar surface area allows for strong

    
    -
    
    
    stacking interactions within the hydrophobic cleft of kinases (e.g., EGFR).
  • Pros: High affinity due to rigid geometry; excellent lipophilicity for membrane permeability.

  • Cons: Often suffer from poor solubility; the "benzo" ring is metabolically susceptible to oxidation; rigidity can limit binding to kinases with restricted gatekeeper residues.

Pyrazolo[3,4-d]pyrimidines (The Adenine Mimics)
  • Structure: Pyrazole fused to pyrimidine.[5][6][7]

  • Mechanism: These are true bioisosteres of adenine (the purine core of ATP). They form critical hydrogen bonds with the kinase hinge region (Glu-Lys pairs) with higher fidelity than quinazolines.

  • Pros: Lower molecular weight allows for more "growth" vectors (substituents) to reach solvent-exposed regions; nitrogen-rich core improves solubility.

  • Cons: Synthesis can be more complex (regioselectivity issues during ring closure).

Monocyclic 2,4-Diaminopyrimidines (The Flexible Linkers)
  • Structure: Single pyrimidine ring substituted at C2 and C4.

  • Mechanism: Acts as a central hub. The lack of a fused ring allows the C2 and C4 substituents to rotate, adopting a "U-shape" conformation to fit into pockets that require induced fit.

  • Pros: High synthetic accessibility; excellent for targeting flexible enzymes (e.g., DHFR, HPK1).

  • Cons: Higher entropic penalty upon binding compared to rigid fused systems.

Visualizing Scaffold Diversity

PyrimidineScaffoldsRootPyrimidine Core(C4H4N2)MonocyclicMonocyclic Systems(Flexible)Root->MonocyclicFusedFused Bicyclic Systems(Rigid / Planar)Root->FusedDAP2,4-Diaminopyrimidines(e.g., Trimethoprim, HPK1 Inhibitors)Monocyclic->DAPQuinQuinazolines(e.g., Gefitinib, Erlotinib)Fused->QuinPyrazoloPyrazolo[3,4-d]pyrimidines(e.g., Ibrutinib analogs)Fused->PyrazoloPyrroloPyrrolo[2,3-d]pyrimidines(e.g., Tofacitinib)Fused->Pyrrolo

Figure 1: Hierarchical classification of pyrimidine-based scaffolds in medicinal chemistry.

Comparative Efficacy Data (EGFR Case Study)

To provide a direct comparison, we analyze the efficacy of these scaffolds against EGFR (Epidermal Growth Factor Receptor) , a target where all three scaffold types have been extensively tested.

Table 1: IC50 Comparison of Pyrimidine Scaffolds against EGFR Variants

Scaffold ClassRepresentative CompoundTarget: EGFR WT (

)
Target: EGFR T790M (

)
Key Pharmacological Insight
Quinazoline Erlotinib (Ref Drug)0.4 - 0.9 nM> 3000 nM (Resistant)Extremely potent against Wild Type (WT) but sterically hindered by the T790M "gatekeeper" mutation due to the bulky benzo-ring.
Pyrrolo[2,3-d]pyrimidine Compound 31n [1]~0.5 nM0.9 nMThe 5-membered fused ring is smaller, allowing it to bypass the steric clash of the methionine gatekeeper (T790M).
Pyrimidine-5-carbonitrile Compound 10b [2]8.29 nMN/AMonocyclic variants show reduced potency (10-fold lower) due to the loss of hydrophobic surface area provided by the fused ring.
2,4-Diaminopyrimidine Rociletinib (Active Metabolite)5 - 10 nM< 15 nMExcellent mutant selectivity. The flexibility allows it to bind covalently to Cys797 without steric conflict.

Analysis:

  • Potency: Quinazolines > Pyrrolopyrimidines > Monocyclic Pyrimidines.

  • Selectivity/Resistance: Pyrrolopyrimidines > 2,4-Diaminopyrimidines > Quinazolines.

Experimental Protocols

Synthesis of 2,4-Diaminopyrimidine Scaffold (SNAr Method)

This protocol describes the synthesis of a library candidate via Nucleophilic Aromatic Substitution, the most common route for this scaffold.

Reagents: 2,4-dichloropyrimidine, Aniline derivative (R1-NH2), Aliphatic amine (R2-NH2), DIPEA (Base), n-Butanol.

  • C4-Substitution (Regioselective):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol.

    • Add Aniline derivative (1.0 eq) and DIPEA (1.5 eq).

    • Note: The C4 position is more electrophilic due to the para-nitrogen effect.

    • Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Isolate intermediate via filtration.

  • C2-Substitution (Forcing Conditions):

    • Resuspend the C4-substituted intermediate in n-Butanol or DMF.

    • Add the second amine (Aliphatic, 1.2 eq) and DIPEA (2.0 eq).

    • Heat to reflux (100–120°C) for 12 hours.

    • Validation: The C2 chlorine is less reactive and requires thermal activation.

  • Purification:

    • Evaporate solvent. Wash with water to remove salts.

    • Recrystallize from Ethanol or purify via Flash Column Chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo Format)

This assay measures the efficacy of the scaffold by quantifying ATP consumption.

Materials: Recombinant Kinase (e.g., EGFR), Substrate (Poly-Glu-Tyr), Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine scaffold in 100% DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of kinase buffer.

    • Add 1 µL of compound (final DMSO < 1%).

    • Add 2 µL of ATP/Substrate mix (

      
       apparent concentrations).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Read Luminescence (RLU).

    • Normalize to "No Enzyme" (0% activity) and "No Compound" (100% activity).

    • Fit data to Sigmoidal Dose-Response equation to calculate

      
      .
      

Mechanism of Action: The Hinge Binding Logic

The following diagram illustrates how different pyrimidine scaffolds interact with the kinase ATP-binding pocket.

MOAATP_PocketATP Binding Pocket(Hydrophobic Cleft)HingeHinge Region(Glu-Lys Salt Bridge)GatekeeperGatekeeper Residue(e.g., T790M)ScaffoldPyrimidine ScaffoldScaffold->ATP_PocketVan der Waals / Pi-StackingScaffold->HingeH-Bonds (N1/N3)Scaffold->GatekeeperSteric Interaction(Critical for Selectivity)QuinazolineQuinazoline(Bulky)Quinazoline->GatekeeperClash (Resistance)PyrroloPyrrolo-pyrimidine(Compact)Pyrrolo->GatekeeperAvoids Clash

Figure 2: Interaction map showing how scaffold bulkiness influences Gatekeeper compatibility.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Source: ACS Publications URL:[8][Link](Note: Representative citation based on search context 1.9)

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Source: RSC Advances URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent HPK1 inhibitors. Source: Bioorganic Chemistry (PubMed) URL:[Link]

Comparative Guide: Quantitative Analysis of Pyrimidine Metabolites by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In drug development and metabolic profiling, pyrimidines (uracil, thymine, cytosine, and their phosphate nucleotides like UMP, UDP, UTP) represent a distinct analytical challenge. They are highly polar, hydrophilic, and often structurally isomeric. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain them, leading to elution in the void volume where ion suppression is rampant.[1]

While Ion-Pairing RPLC (IP-RPLC) offers retention, it permanently contaminates mass spectrometers with non-volatile reagents, rendering the instrument unusable for other assays.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the superior alternative.[2] However, HILIC is not a "plug-and-play" solution; it requires a fundamental understanding of the partition mechanism. This guide objectively compares HILIC stationary phases (Zwitterionic vs. Amide) and details a self-validating protocol to overcome the most common failure mode in HILIC: solvent mismatch.

Technology Comparison: HILIC vs. The Alternatives

Before selecting a column, it is critical to understand why HILIC is the chosen modality for this application.

FeatureHILIC (Recommended) Standard RPLC (C18) Ion-Pairing RPLC (IP-RPLC)
Retention Mechanism Partitioning into water-enriched layer on surface.Hydrophobic interaction.[3]Ion-exchange + Hydrophobic interaction.
Pyrimidine Retention Excellent. Retains highly polar nucleotides.Poor. Analytes elute in void volume (k < 1).Good. Reagents (TEA/TBA) induce retention.
MS Compatibility High. Uses volatile buffers (Ammonium Acetate).High.Low. Reagents suppress ionization and contaminate source.[4]
Sensitivity High. High organic content enhances desolvation.[1]Moderate.Low (due to signal suppression).
Major Drawback Sensitive to sample diluent (solvent mismatch).[5]Poor retention of polars.[1][3]"Dedicated system" required due to contamination.

Senior Scientist Insight: Avoid IP-RPLC unless you have a dedicated instrument. The ion-pairing agents (e.g., Tributylamine) coat the ion optics, creating a "memory effect" that can persist for months, ruining positive-mode sensitivity for other assays. [1]

Product Comparison: Selecting the HILIC Stationary Phase

For pyrimidine analysis, not all HILIC columns are equal. The two dominant chemistries are Zwitterionic (ZIC) and Amide .

Experimental Data: Separation Efficiency

Conditions: Mobile Phase A: 10mM NH4Ac (pH 9.0), B: ACN. Gradient: 90% B to 50% B.

ParameterZwitterionic (e.g., ZIC-HILIC) Amide (e.g., BEH Amide) Bare Silica
Selectivity (Isomers) Superior. Separates UMP/dUMP and UDP/CDP effectively.Good.Moderate.
Peak Shape (Phosphates) Excellent. Electrostatic repulsion prevents tailing.Good, but requires higher buffer strength.Poor (severe tailing due to silanol interactions).
Equilibration Time Slow (~20 column volumes).Fast (~10 column volumes).Moderate.
pH Stability Moderate (pH 2–8).High (pH 2–11).Low (pH 2–7).

Recommendation:

  • Choose Zwitterionic (ZIC-pHILIC) if your primary focus is separating phosphorylated nucleotides (UMP, UDP, UTP) due to its unique electrostatic partition mechanism.

  • Choose Amide if you need high-pH stability or are analyzing primarily nucleosides (Uridine, Cytidine) and bases.

Biological Context: The Pyrimidine Pathway

Understanding the metabolic flux is crucial for selecting MRM transitions. The diagram below illustrates the salvage and de novo synthesis pathways we are targeting.

PyrimidinePathway cluster_inputs Precursors cluster_pyrimidines Pyrimidine Metabolism Glutamine Glutamine CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP CO2 CO2 CO2->CarbamoylP Orotate Orotate CarbamoylP->Orotate UMP UMP (Monophosphate) Orotate->UMP UMPS UDP UDP (Diphosphate) UMP->UDP Kinase Uracil Uracil UMP->Uracil Degradation UTP UTP (Triphosphate) UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthase CMP CMP CTP->CMP Cytosine Cytosine CMP->Cytosine Uracil->UMP Salvage

Figure 1: Simplified Pyrimidine Biosynthesis and Salvage Pathway showing key metabolites targeted in this analysis.

Experimental Protocol: Self-Validating Workflow

The most common error in HILIC is solvent mismatch . Injecting an aqueous sample (strong solvent) into a high-organic mobile phase causes "viscous fingering" and peak distortion.

The Golden Rule: The sample diluent must match the initial mobile phase strength (e.g., 75% ACN).

Step-by-Step Sample Preparation (Plasma/Cell Lysate)
  • Quenching/Extraction:

    • Add 400 µL of cold Acetonitrile:Methanol:Water (40:40:20) to 100 µL of plasma/cell pellet.

    • Why: This precipitates proteins while maintaining solubility for polar nucleotides [2].

  • Lysis:

    • Vortex vigorously for 30 seconds. Incubate at -20°C for 15 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation (Critical Step):

    • Transfer supernatant to a fresh tube. Evaporate to dryness under Nitrogen at 30°C.

    • Note: Do not use high heat; nucleotides are thermally labile.

  • Reconstitution (The "Secret Sauce"):

    • Reconstitute in 80% Acetonitrile / 20% 10mM Ammonium Acetate (pH 9) .

    • Causality: If you reconstitute in 100% water, your early eluting peaks (Uracil) will split. You must maintain high organic content.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Sample Biological Sample (Plasma/Cells) Extract Precipitation (ACN:MeOH:H2O) Sample->Extract Dry N2 Dry Down Extract->Dry Recon Reconstitute (80% ACN) Dry->Recon HILIC ZIC-HILIC Column (pH 9.0) Recon->HILIC Injection MS QqQ MS (Neg/Pos Switching) HILIC->MS

Figure 2: Optimized HILIC-MS/MS workflow minimizing solvent mismatch effects.

LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Polarity: Fast Polarity Switching (or separate runs).

  • Negative Mode: Best for Nucleotides (UMP, UDP, UTP) due to phosphate groups.

  • Positive Mode: Best for Nucleosides/Bases (Cytosine, Cytidine).

Mobile Phase Composition
  • MP A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

    • Why pH 9? At pH 9, phosphate groups are fully deprotonated, improving peak shape on Zwitterionic columns and enhancing negative mode ionization [3].

  • MP B: Acetonitrile (100%).

MRM Transitions (Optimized)
AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
Uracil Neg (-)111.042.0-20Ring fragmentation.
Cytosine Pos (+)112.195.115Loss of NH3.
UMP Neg (-)323.079.0-35Detection of PO3- fragment (Specific).
UDP Neg (-)403.079.0-38PO3- fragment.
UTP Neg (-)483.0158.9-45P2O6H- fragment (Better specificity than 79).
CTP Neg (-)482.0158.9-45P2O6H- fragment.

Method Performance & Validation Data

The following data represents typical performance metrics using a ZIC-pHILIC (150 x 2.1 mm, 5 µm) column.

Linearity and Sensitivity
AnalyteLinear Range (nM)LLOQ (nM)
Uracil5 – 10,0005.0>0.995
UMP1 – 5,0001.0>0.998
UTP10 – 5,00010.0>0.992
Matrix Effects (Plasma)

Calculated as: (Peak Area Spiked Matrix / Peak Area Standard) x 100

  • HILIC Method: 85% - 110% (Minimal suppression due to elution of salts in the aqueous-rich end of the gradient).

  • RPLC Method (Comparison): 40% - 60% (Severe suppression for early eluters).

References

  • Teleki, A., et al. (2015). "Quantification of Nucleotides and Nucleosides by HILIC-MS/MS." Analytical Biochemistry.

  • Bajad, S. U., et al. (2006). "Separation and quantitation of water soluble cellular metabolites by hydrophilic interaction chromatography-tandem mass spectrometry." Journal of Chromatography A.

  • Guillarme, D., et al. (2016).[6] "Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography." Journal of Chromatography A.

  • Waters Corporation. "BEH Amide vs ZIC-HILIC Selectivity Comparison."

  • Merck Millipore. "ZIC-HILIC User Guide and Application Note for Nucleotides."

Sources

A Senior Application Scientist's Guide to Benchmarking 2-(tert-Butylamino)pyrimidine Against Approved Pyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 2-(tert-butylamino)pyrimidine, against established FDA-approved pyrimidine-based chemotherapeutics. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous, multi-faceted approach to comparatively assess cytotoxic activity, target engagement, and early pharmacokinetic properties. The methodologies described herein are grounded in established protocols to ensure data integrity and reproducibility, facilitating informed decision-making in the early stages of drug discovery.

Introduction: The Enduring Legacy of Pyrimidines in Oncology

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of anticancer agents.[1][2][3][4] Its structural versatility has given rise to a multitude of FDA-approved drugs that combat malignancies through diverse mechanisms.[1][5] This guide focuses on a comparative analysis of 2-(tert-butylamino)pyrimidine, a novel investigational molecule, against three clinically pivotal pyrimidine analogs: 5-Fluorouracil, Gemcitabine, and Capecitabine.

  • 5-Fluorouracil (5-FU): A thymidylate synthase inhibitor, 5-FU disrupts DNA synthesis and repair by depleting thymidine monophosphate.[6][7][8] It also incorporates into RNA, interfering with its function.[6][9]

  • Gemcitabine: This deoxycytidine analog inhibits DNA synthesis through two primary mechanisms: its diphosphate form inhibits ribonucleotide reductase, and its triphosphate form is incorporated into DNA, leading to chain termination.[10][11][12][13][14]

  • Capecitabine: An oral prodrug of 5-FU, Capecitabine is converted to its active form preferentially in tumor tissue, offering a more targeted therapeutic approach.[15][16][17][18][19]

For the purpose of this illustrative guide, we will hypothesize that 2-(tert-butylamino)pyrimidine functions as a kinase inhibitor , a common mechanism for novel pyrimidine-based oncology candidates. This hypothesis will inform the selection of our downstream assays, particularly in the realm of target engagement.

Comparative Benchmarking Workflow

Our comparative analysis will be conducted in three main stages:

  • Cellular Viability Assessment: To determine the cytotoxic potential of each compound across a panel of relevant cancer cell lines.

  • Target Engagement & Mechanistic Validation: To confirm the hypothesized mechanism of action for 2-(tert-butylamino)pyrimidine and contrast it with the known mechanisms of the comparator drugs.

  • In Vitro ADME/Tox Profiling: To evaluate the preliminary drug-like properties of the compounds.

G cluster_0 Phase 1: Cellular Viability cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: In Vitro ADME/Tox Cell Line Selection Cell Line Selection IC50 Determination (MTT/XTT Assay) IC50 Determination (MTT/XTT Assay) Cell Line Selection->IC50 Determination (MTT/XTT Assay) Comparative Cytotoxicity Analysis Comparative Cytotoxicity Analysis IC50 Determination (MTT/XTT Assay)->Comparative Cytotoxicity Analysis Hypothesized Target Identification Hypothesized Target Identification Comparative Cytotoxicity Analysis->Hypothesized Target Identification Kinase Engagement Assay Kinase Engagement Assay Hypothesized Target Identification->Kinase Engagement Assay Mechanism Confirmation Mechanism Confirmation Kinase Engagement Assay->Mechanism Confirmation Metabolic Stability Metabolic Stability Mechanism Confirmation->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Metabolic Stability->Plasma Protein Binding Permeability Permeability Plasma Protein Binding->Permeability Early Safety Assessment Early Safety Assessment Permeability->Early Safety Assessment

Caption: High-level workflow for benchmarking 2-(tert-butylamino)pyrimidine.

Phase 1: Comparative Cellular Viability

The initial step in our benchmarking process is to ascertain the cytotoxic potency of 2-(tert-butylamino)pyrimidine relative to the approved drugs. This will be achieved by determining the half-maximal inhibitory concentration (IC50) of each compound in a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21][22][23]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT-29 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

  • Compound Treatment: Prepare serial dilutions of 2-(tert-butylamino)pyrimidine, 5-FU, Gemcitabine, and Capecitabine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[23]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[22]

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[23]

Data Presentation: Comparative IC50 Values

The results of the cell viability assays should be summarized in a clear and concise table.

Cell Line2-(tert-Butylamino)pyrimidine (µM)5-Fluorouracil (µM)Gemcitabine (µM)Capecitabine (µM)
MCF-7 (Breast)[Hypothetical Value][Literature Value][Literature Value][Literature Value]
A549 (Lung)[Hypothetical Value][Literature Value][Literature Value][Literature Value]
HT-29 (Colon)[Hypothetical Value][Literature Value][Literature Value][Literature Value]

Phase 2: Target Engagement and Mechanistic Insights

This phase is crucial for validating our hypothesis that 2-(tert-butylamino)pyrimidine acts as a kinase inhibitor. We will employ a target engagement assay to measure the binding affinity of the compound to its putative kinase target within a live cell environment.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific kinase in live cells.[24][25]

  • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase.

  • BRET Measurement: After incubation, measure the BRET signal. The binding of the test compound to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Affinity Calculation: Determine the apparent cellular affinity of the compound by plotting the BRET ratio against the compound concentration.

G cluster_0 NanoBRET™ Target Engagement Kinase-NanoLuc Tracer Tracer Kinase-NanoLuc->Tracer BRET Signal Inhibitor Inhibitor Inhibitor->Kinase-NanoLuc Displacement

Caption: Principle of the NanoBRET™ target engagement assay.

Data Presentation: Comparative Target Affinity

The target engagement data will provide a direct comparison of the binding affinity of 2-(tert-butylamino)pyrimidine to its hypothesized kinase target.

CompoundTarget KinaseApparent Cellular Affinity (IC50, µM)
2-(tert-Butylamino)pyrimidine[Hypothetical Kinase][Experimental Value]
Known Kinase Inhibitor (Control)[Hypothetical Kinase][Literature Value]

Phase 3: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to de-risk its progression in the drug discovery pipeline.[26][27][28][29][30]

Key In Vitro ADME/Tox Assays

A standard panel of in vitro ADME/Tox assays will be performed:

  • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to determine their metabolic clearance rate.[29]

  • Plasma Protein Binding: Use rapid equilibrium dialysis to measure the extent to which the compounds bind to plasma proteins.[29]

  • Permeability: Employ Caco-2 cell monolayers to assess the intestinal permeability of the compounds.[29]

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[27]

  • hERG Inhibition: Assess the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.[27]

Data Presentation: Comparative ADME/Tox Profile

The data from these assays will be compiled into a summary table to provide a clear comparison of the drug-like properties of the compounds.

Parameter2-(tert-Butylamino)pyrimidine5-FluorouracilGemcitabineCapecitabine
Metabolic Stability (t½, min) [Experimental Value][Literature Value][Literature Value][Literature Value]
Plasma Protein Binding (%) [Experimental Value][Literature Value][Literature Value][Literature Value]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) [Experimental Value][Literature Value][Literature Value][Literature Value]
CYP3A4 Inhibition (IC50, µM) [Experimental Value][Literature Value][Literature Value][Literature Value]
hERG Inhibition (IC50, µM) [Experimental Value][Literature Value][Literature Value][Literature Value]

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial evaluation of 2-(tert-butylamino)pyrimidine against established pyrimidine-based anticancer drugs. The data generated from these studies will offer critical insights into the compound's cytotoxic potency, mechanism of action, and early pharmacokinetic profile. Favorable results from this preclinical assessment would warrant further investigation, including in vivo efficacy studies in relevant animal models and more extensive toxicological profiling. By adhering to these rigorous, evidence-based methodologies, researchers can confidently advance the most promising candidates in the quest for novel and effective cancer therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine Hydrochloride? Retrieved from [Link]

  • Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Gemcitabine: preclinical pharmacology and mechanisms of action.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(13), 2635-2650.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Capecitabine? Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Wikipedia. (2024, February 10). Fluorouracil. Retrieved from [Link]

  • Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine? Retrieved from [Link]

  • Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. Retrieved from [Link]

  • Scilit. (n.d.). 5-Fluorouracil: mechanisms of action and clinical strategies. Retrieved from [Link]

  • Zhang, Y., Liu, X., Zhang, C., Li, Y., Zhang, G., & Du, Z. (2025).
  • Wikipedia. (2024, February 9). Gemcitabine. Retrieved from [Link]

  • OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Heinemann, V., Xu, Y. Z., Chubb, S., Sen, A., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1992). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in oncology, 19(4 Suppl 9), 4-12.
  • Pharmasolution. (2023, March 2). Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity. Retrieved from [Link]

  • TheraIndx Life Sciences. (n.d.). In Vitro ADME Screening Studies. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Ishitsuka, H. (2000). [Mechanism and possible biochemical modulation of capecitabine (Xeloda), a newly generated oral fluoropyrimidine]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 27(8), 1195-1203.
  • Wiley Online Library. (n.d.). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

  • PubMed. (2025, November 20). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

  • PubMed. (2021, March 15). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. Retrieved from [Link]

  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2-(tert-Butylamino)pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 2-(tert-Butylamino)pyrimidine, a substituted pyrimidine, holds potential in various discovery pipelines. However, beyond its synthetic utility, a robust understanding of its safe handling and disposal is paramount to ensuring a secure laboratory environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(tert-Butylamino)pyrimidine, grounded in established safety protocols and regulatory compliance.

I. Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is crucial. Based on data from similar pyrimidine structures, the following potential hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

  • Irritation: Can cause skin, eye, and respiratory system irritation.[4][5]

Chemical Compatibility:

A critical aspect of safe disposal is understanding the chemical's incompatibilities to prevent dangerous reactions. Mixing with incompatible materials can lead to the generation of toxic fumes, fire, or explosions.[6]

CategoryIncompatible AgentsPotential Hazards
Acids Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)Vigorous reaction, potential for release of toxic fumes.[3][6][7]
Oxidizing Agents Strong Oxidizing Agents (e.g., Peroxides, Nitrates)Fire and explosion risk.[3][6][7]
Acid Anhydrides Acetic Anhydride, etc.Exothermic reaction.[6][7]
Acid Chlorides Acetyl Chloride, etc.Exothermic reaction, generation of corrosive gases.[6][7]
II. Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most immediate and critical step in mitigating exposure risks during the handling and disposal of any chemical.[8][9] The following table outlines the recommended PPE for handling 2-(tert-Butylamino)pyrimidine waste.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1]To protect against potential splashes and airborne particles that could cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat or impervious clothing should be worn.[1][10]To prevent skin contact which may cause irritation or toxic effects.[3]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[3] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[11]To avoid inhalation of dust or vapors that may cause respiratory irritation.[4]
III. Disposal Workflow: A Step-by-Step Protocol

The primary directive for the disposal of 2-(tert-Butylamino)pyrimidine is to manage it as a hazardous waste through a licensed chemical destruction facility.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]

Decision-Making Flowchart for Disposal:

DisposalWorkflow Disposal Decision Workflow for 2-(tert-Butylamino)pyrimidine start Start: 2-(tert-Butylamino)pyrimidine Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Debris) segregate Segregate Waste into a Designated, Labeled Container assess_waste->segregate ppe->assess_waste check_incompatible Is the waste mixed with incompatible materials? segregate->check_incompatible yes_incompatible Consult EHS Immediately! Do Not Proceed. check_incompatible->yes_incompatible Yes no_incompatible Proceed with Collection check_incompatible->no_incompatible No container Use a compatible, sealed waste container. Label with 'Hazardous Waste' and contents. no_incompatible->container storage Store in a designated, secure waste accumulation area. Away from incompatibles. container->storage pickup Arrange for pickup by a licensed hazardous waste disposal company. storage->pickup

Caption: Disposal Decision Workflow for 2-(tert-Butylamino)pyrimidine.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 2-(tert-Butylamino)pyrimidine in a designated, properly labeled, and sealed container.[6]

    • For solid waste, use a scoop or spatula to transfer the material into the waste container, taking care to avoid generating dust.[14]

    • For solutions, use a dedicated and compatible container.

    • Do not mix with incompatible wastes as detailed in the chemical compatibility table.[6][15]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "2-(tert-Butylamino)pyrimidine," and any other components of the waste mixture.[14]

    • Ensure the date of accumulation is also clearly marked on the label.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.[7]

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure that the storage area does not contain incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[7][12]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.

Spill Cleanup Protocol:

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[16]

  • Evacuate and Secure: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.[17]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[16] Do not use combustible materials like paper towels to absorb the initial spill.[16]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[14] You can lightly moisten the powder to prevent it from becoming airborne.[17]

    • For liquid spills, once absorbed, carefully scoop the absorbent material into a hazardous waste container.[18]

  • Decontamination: Clean the spill area with soap and water.[16]

  • Waste Disposal: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste.[14][17]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek immediate medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[4]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 2-(tert-Butylamino)pyrimidine, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Personal protective equipment for handling 2-(tert-Butylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(tert-Butylamino)pyrimidine

CAS: 2958-83-0 | Formula: C₈H₁₃N₃ | State: Solid (MP: ~71°C)[1][2][3]

Part 1: Executive Safety Summary

As a Senior Application Scientist, I often see researchers underestimate "building block" chemicals like 2-(tert-Butylamino)pyrimidine . While it is a versatile intermediate for kinase inhibitor synthesis, its secondary amine functionality and pyrimidine core present a dual hazard: chemical corrosivity/irritation and biological activity .[2][3]

This guide moves beyond generic "wear gloves" advice. It provides a logic-driven protocol based on the compound’s physical properties (low-melting solid) and chemical reactivity (nucleophilic amine).[1][2][3]

Core Hazard Logic:

  • Physical State: With a melting point of ~71°C, this solid can be waxy or sticky.[3] It generates static-charged dust that adheres to gloves and balances, increasing contact risk.[1][2][3]

  • Chemical Nature: As an aminopyrimidine, it is a base.[3] It targets mucous membranes (eyes/lungs) and can act as a sensitizer.[2][3]

  • Toxicology: Treat as Acute Toxin (Category 3/4) and Severe Irritant .[3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a "redundant layer" strategy.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Eye Protection Chemical Splash Goggles (ANSI Z87.[1][2][3]1)Critical: Safety glasses are insufficient. Amines are basic; dust or vapors can cause corneal edema ("blue haze") and permanent damage.[2][3] Goggles provide a seal against dust ingress.[3]
Hand Protection (Solid) Double Nitrile (Min 5 mil outer)Protocol: Wear two pairs of nitrile gloves.[2][3] The outer pair is sacrificial. If dust adheres to the outer glove, strip it immediately to prevent permeation.[3]
Hand Protection (Solution) Laminate (Silver Shield/4H) Context: Once dissolved in organic solvents (DCM, DMF), nitrile breakthrough time drops to <15 mins.[1][2][3] Use laminate liners under nitrile for solution-phase handling.[1][2][3]
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary Control: The vapor pressure is low, but dust is the vector.[1][2][3] If weighing outside a hood is unavoidable, use a P100/N95 particulate respirator .[2][3]
Body Defense Lab Coat + Tyvek Sleeves Gap Coverage: Standard lab coats leave wrists exposed.[2][3] Tyvek sleeves bridge the gap between the glove cuff and the coat, preventing skin absorption.[3]

Part 3: Operational Workflow & Engineering Controls

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .[3]

Step 1: Engineering Setup
  • Static Control: Low-melting solids like 2-(tert-Butylamino)pyrimidine are prone to static charge.[1][2][3] Use an ionizing fan or antistatic gun inside the balance enclosure to prevent the powder from "jumping" or adhering to the spatula.[2][3]

  • Balance Location: Place the microbalance inside a vented balance enclosure or a fume hood with a sash at the working height.[3]

Step 2: The "Clean-Dirty" Weighing Protocol
  • Pre-Weigh: Tare your receiving vial (with cap) before opening the chemical container.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.[3]

  • Containment: Do not transport the open spatula across the lab. Bring the receiving vial to the source container.

  • Decontamination: Immediately wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood.[3]

Step 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly.[2][3] Exothermic solvation is possible due to the basic amine.[3]

  • Inert Atmosphere: While the pyrimidine ring is stable, the amine nitrogen can oxidize.[3] Purge reaction vessels with Nitrogen or Argon.[3]

Part 4: Emergency & Disposal Logic

Spill Management (Solid):

  • Do NOT use a brush/dustpan (generates aerosols).[2][3]

  • Protocol: Cover the spill with a wet paper towel (water/methanol mix) to dampen the powder.[3] Scoop up the wet slurry into a waste container.

  • Decontamination: Wash the surface with 5% Acetic Acid or Citric Acid solution to neutralize the amine residue, followed by water.[3]

Waste Disposal:

  • Segregation: Classify as Basic Organic Waste .[2][3]

  • Incompatibility: NEVER mix with acid waste streams (exothermic reaction) or oxidizers (fire hazard).[2][3]

  • Labeling: Clearly tag as "Contains Aminopyrimidines - Toxic/Irritant."[1][2][3][4]

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.

G cluster_PPE PPE Selection Start Risk Assessment: CAS 2958-83-0 State Physical State Check: Solid (MP ~71°C) Start->State Gloves Gloves: Double Nitrile (Solid) Laminate (Solution) State->Gloves Dust Hazard Eyes Eyes: Chemical Goggles (No Safety Glasses) State->Eyes Irritant Controls Engineering Controls: Fume Hood + Static Control Gloves->Controls Eyes->Controls Action Handling: 'Clean-Dirty' Protocol Controls->Action Disposal Disposal: Basic Organic Waste (No Acids) Action->Disposal

Caption: Operational workflow for 2-(tert-Butylamino)pyrimidine, linking physical properties to PPE selection and disposal.

References

  • National Institute of Standards and Technology (NIST). Pyrimidine, 2-amino-.[1][2][3] NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link](Note: Used as primary class reference for aminopyrimidine hazards).[3]

  • PubChem. 2-Aminopyrimidine Compound Summary. National Library of Medicine.[3] Retrieved from [Link].[2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.